
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H27F3N6O and its molecular weight is 496.538. The purity is usually 95%.
BenchChem offers high-quality (1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation and Design
A study by Tsuno et al. (2017) explored a series of methanone derivatives as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds, including structural analogs of the specified chemical, showed analgesic effects in models of pain, highlighting their potential for developing new pain management therapies (Tsuno et al., 2017).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a piperidinyl-pyrazole carboxamide compound, a selective antagonist for the CB1 cannabinoid receptor. The study provided insights into the conformational analysis and pharmacophore models for CB1 receptor ligands, demonstrating the compound's binding interactions and potential for drug development (Shim et al., 2002).
Antimicrobial Activity Research
Patel et al. (2011) synthesized new pyridine derivatives, including compounds with structural similarities to the specified chemical, to evaluate their in vitro antimicrobial activity. This study contributes to the ongoing search for new antimicrobial agents amid rising antibiotic resistance (Patel et al., 2011).
Synthesis and Structural Analysis
A study by Zhang et al. (2020) presented an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings. The research highlights a synthetic approach that could facilitate the development of compounds with applications in organic synthesis and drug discovery (Zhang et al., 2020).
Anticancer Activities
Research by Demirci and Demirbas (2019) focused on synthesizing novel Mannich bases starting from a compound structurally related to the specified chemical, assessing their anticancer activities against prostate cancer cells. This study emphasizes the potential of piperazine derivatives in developing new anticancer therapies (Demirci & Demirbas, 2019).
Eigenschaften
IUPAC Name |
[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3N6O/c27-26(28,29)21-6-8-23(30-18-21)34-14-16-35(17-15-34)25(36)20-10-12-33(13-11-20)24-9-7-22(31-32-24)19-4-2-1-3-5-19/h1-9,18,20H,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWDRGCYPXEQDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)
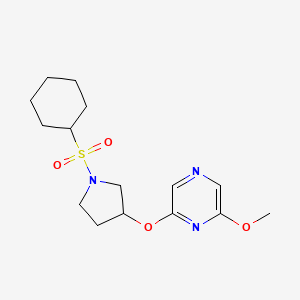
![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)
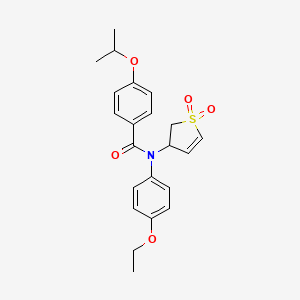

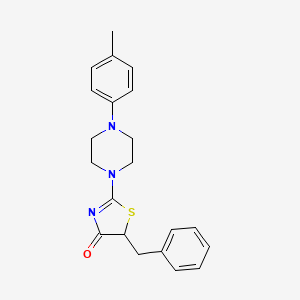
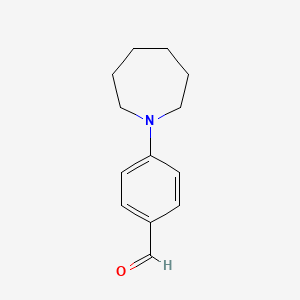
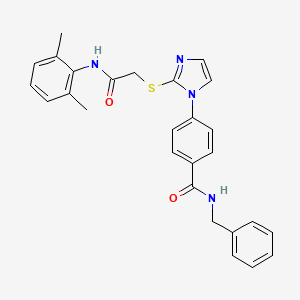
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2369953.png)
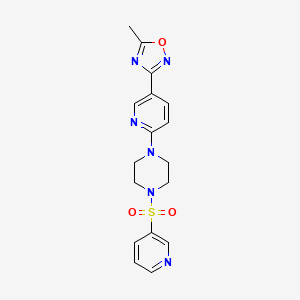

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)
![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)
